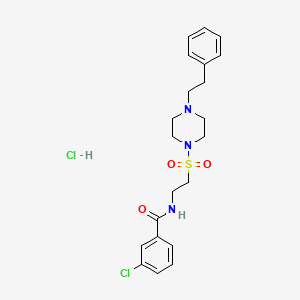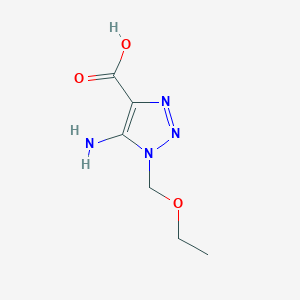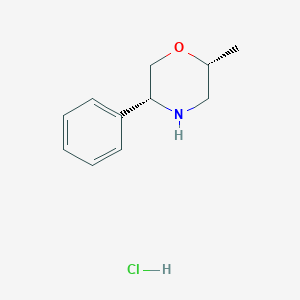
N-(5-benzyl-1,3-thiazol-2-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-benzyl-1,3-thiazol-2-yl)cyclohexanecarboxamide, also known as BT2, is a chemical compound that has been used in scientific research for its potential therapeutic applications.
Scientific Research Applications
Antibacterial and Antimicrobial Properties
N-(5-benzyl-1,3-thiazol-2-yl)cyclohexanecarboxamide and its derivatives have been explored for their promising antibacterial and antimicrobial properties. Palkar et al. (2017) synthesized novel Schiff bases of pyrazol-5-one derivatives derived from the 2-aminobenzothiazole nucleus, demonstrating significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds exhibited antibacterial activity at non-cytotoxic concentrations, underscoring their potential as antibacterial agents (Palkar et al., 2017).
Antitumor Activity
The investigation into the antitumor potential of benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, has yielded promising results. Yoshida et al. (2005) designed and synthesized derivatives that exhibited excellent in vivo inhibitory effects on tumor growth, highlighting the potential of these compounds in cancer treatment (Yoshida et al., 2005).
Synthesis and Chemical Properties
The synthesis and chemical characterization of N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides have been subjects of significant interest. Wang et al. (2008) successfully carried out the copper-catalyzed intramolecular cyclization of various substituted 1-acyl-3-(2-bromophenyl)thioureas under mild conditions, leading to the synthesis of N-benzothiazol-2-yl-amides in good to excellent yields. This highlights the efficiency and versatility of these compounds in chemical synthesis (Wang et al., 2008).
Mechanism of Action
Target of Action
The primary target of N-(5-benzyl-1,3-thiazol-2-yl)cyclohexanecarboxamide is the neuraminidase (NA) enzyme . Neuraminidase is a type of glycoside hydrolase enzyme which helps in the release of progeny influenza virus from infected host cells, preventing the virus from being trapped within the host cell.
Mode of Action
This compound interacts with its target, neuraminidase, by inhibiting its activity . The compound binds to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid, a crucial step in the viral replication cycle. This inhibition disrupts the release of the virus from the host cell, thereby limiting the spread of the infection.
Biochemical Pathways
The inhibition of neuraminidase affects the influenza viral replication pathway . By preventing the release of the virus from the host cell, the compound disrupts the life cycle of the virus. This results in a decrease in the number of infectious viruses and limits the spread of the infection.
Result of Action
The result of the action of this compound is the inhibition of the neuraminidase enzyme, which leads to a disruption in the life cycle of the influenza virus . This disruption prevents the release of the virus from the host cell, thereby limiting the spread of the infection.
Biochemical Analysis
Biochemical Properties
Thiazoles, the group to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Cellular Effects
Thiazoles are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c20-16(14-9-5-2-6-10-14)19-17-18-12-15(21-17)11-13-7-3-1-4-8-13/h1,3-4,7-8,12,14H,2,5-6,9-11H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKZZKOGSXBRKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(6-chlorohexoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2520370.png)



![2-[2-(Trifluoromethyl)oxiran-2-yl]furan](/img/structure/B2520378.png)


![Methyl 6-benzyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2520381.png)

![2-[[1-[2-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2520386.png)
![Ethyl 2-oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)acetate](/img/structure/B2520389.png)


